5-Bromonicotinoyl chloride
CAS No.: 39620-02-5
Cat. No.: VC20880595
Molecular Formula: C6H3BrClNO
Molecular Weight: 220.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39620-02-5 |
---|---|
Molecular Formula | C6H3BrClNO |
Molecular Weight | 220.45 g/mol |
IUPAC Name | 5-bromopyridine-3-carbonyl chloride |
Standard InChI | InChI=1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H |
Standard InChI Key | FMDREJRIXNEGEG-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1Br)C(=O)Cl |
Canonical SMILES | C1=C(C=NC=C1Br)C(=O)Cl |
Introduction
Parameter | Value |
---|---|
CAS Registry Number | 39620-02-5 |
Molecular Formula | C₆H₃BrClNO |
Molecular Weight | 220.45 g/mol |
IUPAC Name | 5-Bromo-3-pyridinecarbonyl chloride |
Synonyms | 5-Bromonicotinic acid chloride; 5-Bromo-3-pyridylcarbonyl chloride |
This acid chloride derivative exhibits characteristic physical properties consistent with its halogenated heterocyclic structure and reactive functional group.
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-Bromonicotinoyl chloride is essential for its proper handling, storage, and application in synthetic procedures. These properties directly influence its reactivity, stability, and the conditions required for its use in chemical reactions.
Physical State and Appearance
At standard temperature and pressure, 5-Bromonicotinoyl chloride typically appears as a crystalline solid with a characteristic odor typical of acid chlorides. The exact color may vary from off-white to pale yellow depending on purity levels and storage conditions .
Stability and Reactivity
The compound demonstrates significant reactivity toward nucleophiles, particularly water, alcohols, and amines. This high reactivity necessitates storage under anhydrous conditions, typically in sealed containers under an inert atmosphere to prevent hydrolysis. When exposed to moisture in the air, it gradually hydrolyzes back to the corresponding carboxylic acid, releasing hydrogen chloride gas .
Solubility Profile
5-Bromonicotinoyl chloride exhibits solubility characteristics that follow patterns typical for halogenated heterocyclic compounds:
Solvent Type | Solubility |
---|---|
Water | Reacts (hydrolyzes) rather than dissolves |
Polar Aprotic Solvents (DMF, DMSO) | Moderate to high (with reaction) |
Chlorinated Solvents (DCM, Chloroform) | High |
Ethers (THF, Diethyl ether) | Moderate |
Hydrocarbons (Hexane, Toluene) | Limited |
This solubility profile is important when selecting appropriate reaction media for synthetic applications involving this compound .
Synthesis and Preparation Methods
The synthesis of 5-Bromonicotinoyl chloride typically follows established procedures for converting carboxylic acids to acid chlorides, with specific modifications to accommodate the heterocyclic and halogenated nature of the starting material.
Standard Synthesis Route
The most common method for preparing 5-Bromonicotinoyl chloride involves the chlorination of 5-bromonicotinic acid using thionyl chloride (SOCl₂) or other chlorinating agents. This reaction proceeds via the following general scheme:
5-Bromonicotinic acid + SOCl₂ → 5-Bromonicotinoyl chloride + SO₂ + HCl
The reaction typically requires heating under reflux conditions in an anhydrous environment to drive the reaction to completion.
Alternative Preparation Methods
Alternative methods for synthesizing 5-Bromonicotinoyl chloride include:
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Using oxalyl chloride ((COCl)₂) with catalytic DMF as an alternative chlorinating agent
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Phosphorus pentachloride (PCl₅) method, which proceeds through a different mechanism but yields the same product
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Sequential functionalization of pyridine derivatives, beginning with bromination followed by carboxylation and chlorination steps
Each method offers different advantages in terms of yield, purity, and compatibility with specific functional groups that may be present in more complex starting materials.
Large-Scale Production Considerations
For industrial or scaled-up laboratory preparations, several modifications to the standard procedures may be implemented:
Factor | Consideration |
---|---|
Temperature Control | Precise regulation to minimize side reactions |
Solvent Selection | Use of less toxic alternatives when possible |
Purification Methods | Column chromatography vs. recrystallization |
Safety Protocols | Enhanced ventilation and containment |
These considerations become particularly important when producing larger quantities for research or manufacturing purposes .
Chemical Reactivity Patterns
The reactivity of 5-Bromonicotinoyl chloride is dominated by the highly electrophilic nature of the carbonyl carbon in the acid chloride group, while the bromine substituent and pyridine nitrogen provide additional reactivity sites.
Nucleophilic Acyl Substitution Reactions
As an acid chloride, 5-Bromonicotinoyl chloride readily undergoes nucleophilic acyl substitution reactions with various nucleophiles:
Reaction with Alcohols
When reacted with alcohols, 5-Bromonicotinoyl chloride forms the corresponding esters. The reaction with methanol proceeds as follows:
C₆H₃BrNCOCl + CH₃OH → C₆H₃BrNCOOCH₃ + HCl
This reaction involves nucleophilic attack by methanol on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the ester product while releasing HCl gas.
Reaction with Amines
Similarly, reactions with primary and secondary amines yield amides:
C₆H₃BrNCOCl + R-NH₂ → C₆H₃BrNCONHR + HCl
These amidation reactions are frequently utilized in pharmaceutical synthesis to incorporate the 5-bromopyridine moiety into more complex structures.
Cross-Coupling Reactions
The bromine substituent at the 5-position enables various cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids
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Sonogashira coupling with terminal alkynes
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Negishi coupling with organozinc compounds
These reactions can be performed either before or after transformations involving the acid chloride group, depending on the specific synthetic strategy and the relative reactivity of the functional groups.
Reduction Reactions
Under controlled conditions, 5-Bromonicotinoyl chloride can be selectively reduced:
Reducing Agent | Primary Product |
---|---|
LiAlH₄ | 5-Bromopyridine-3-methanol |
NaBH₄ | Limited reactivity, may require activation |
Catalytic H₂ (Pd/C) | Complex mixture, requires optimization |
These reduction pathways provide access to additional derivatives with varied functional groups.
Applications in Research and Industry
5-Bromonicotinoyl chloride serves as a versatile intermediate in various research and industrial applications, particularly in pharmaceutical development.
Pharmaceutical Synthesis
In drug discovery and development, 5-Bromonicotinoyl chloride is frequently employed to introduce the 5-bromopyridine moiety into candidate molecules. This structural element is found in numerous bioactive compounds, including:
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Kinase inhibitors
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Anti-inflammatory agents
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Neurologically active compounds
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Antimicrobial agents
The compound allows for efficient functionalization of the pyridine scaffold, which is a privileged structure in medicinal chemistry.
Material Science Applications
Beyond pharmaceuticals, derivatives of 5-Bromonicotinoyl chloride have found applications in material science:
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Development of specialty polymers with unique properties
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Creation of coordination compounds with transition metals
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Synthesis of pyridine-based ligands for catalysis
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Preparation of functional materials for electronic applications
These applications leverage the directional coordination properties of the pyridine nitrogen and the reactivity of the bromine substituent.
Synthetic Methodology Development
The compound also serves as a model substrate for developing new synthetic methodologies, particularly those involving:
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Selective functionalization of heterocycles
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Novel cross-coupling reactions
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Green chemistry approaches to acid chloride transformations
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Flow chemistry protocols for hazardous intermediates
These methodological studies contribute to advancing the field of synthetic organic chemistry.
Hazard Type | Classification |
---|---|
Corrosivity | Corrosive to tissues, particularly eyes and respiratory tract |
Reactivity | Reacts vigorously with water and other nucleophiles |
Toxicity | Suspected to have moderate to high toxicity |
Flammability | Combustible under specific conditions |
These hazards necessitate appropriate safety measures during handling and storage .
Protective Measures
When working with 5-Bromonicotinoyl chloride, the following protective measures are recommended:
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Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats
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Handling in a well-ventilated area, preferably under a fume hood
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Avoiding contact with water or moisture during transfers and reactions
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Having appropriate spill control materials readily available
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Proper training in the handling of corrosive and reactive chemicals
Environmental Considerations
Understanding the environmental fate and impact of 5-Bromonicotinoyl chloride is important for responsible handling and disposal practices.
Environmental Fate
The environmental behavior of 5-Bromonicotinoyl chloride is characterized by:
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Rapid hydrolysis in the presence of water, converting to 5-bromonicotinic acid
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Limited persistence in aquatic environments due to reactivity
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Potential for sorption to organic-rich sediments and soils
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Possible bioaccumulation concerns due to the presence of halogen atoms
Waste Management Protocols
Proper disposal of 5-Bromonicotinoyl chloride and its waste products involves:
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Chemical deactivation (controlled hydrolysis) prior to disposal
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Collection of residues as hazardous waste
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Compliance with local regulations regarding halogenated organic compounds
Biodegradability Assessment
Limited data exists on the biodegradability of 5-Bromonicotinoyl chloride, but structural analysis suggests:
Aspect | Assessment |
---|---|
Primary Biodegradation | Likely occurs via hydrolysis rather than biological processes |
Ultimate Biodegradation | Probably slow due to the halogenated aromatic structure |
Transformation Products | 5-Bromonicotinic acid and related derivatives |
Further research in this area would be valuable for comprehensive environmental risk assessment .
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